molecular formula C18H22N6O2S B2406682 N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-1-phenylmethanesulfonamide CAS No. 1203118-20-0

N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-1-phenylmethanesulfonamide

Cat. No. B2406682
CAS RN: 1203118-20-0
M. Wt: 386.47
InChI Key: FDCFANVDJAQNEB-UHFFFAOYSA-N
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Description

N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-1-phenylmethanesulfonamide is a useful research compound. Its molecular formula is C18H22N6O2S and its molecular weight is 386.47. The purity is usually 95%.
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Scientific Research Applications

Synthetic Approaches and Mechanisms

The scientific research surrounding N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-1-phenylmethanesulfonamide primarily focuses on its synthesis and potential applications in various fields, including medicinal chemistry and materials science. One notable study involves the one-pot synthesis of N-(imidazo[1,2-a]pyridin-3-yl) and N-(imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides, highlighting a method for creating heterocyclic compounds without isolating intermediates, suggesting potential for creating novel sulfonamide derivatives (Rozentsveig et al., 2013). Similarly, the regioselective synthesis of 3-(sulfonylamino)imidazo[1,2-a]pyrimidines from aminopyrimidines showcases a straightforward approach to synthesizing sulfonamide-linked heterocycles (Rozentsveig et al., 2014).

Antibacterial Applications

Research into novel heterocyclic compounds containing a sulfonamido moiety indicates the potential for antibacterial applications. The synthesis and testing of these compounds reveal high antibacterial activity, underscoring the relevance of sulfonamide derivatives in developing new antimicrobial agents (Azab et al., 2013).

Infrared Spectroscopy and Chemical Structure Analysis

Infrared spectroscopy studies of sulfonamide derivatives, including pyrimidine, pyridine, and thiazole derivatives, offer insights into the structural characteristics and potential reactivity of such compounds. These analyses contribute to a deeper understanding of how different functional groups influence the physical and chemical properties of sulfonamide derivatives (Uno et al., 1963).

Electrophysiological Activity

The synthesis and evaluation of N-substituted imidazolylbenzamides or benzene-sulfonamides have demonstrated significant electrophysiological activity. This research indicates the potential of sulfonamide derivatives in developing new pharmacological agents, particularly in cardiovascular medicine (Morgan et al., 1990).

Degradation and Environmental Impact

Studies on the degradation of sulfonylurea herbicides provide insights into the environmental behavior and impact of these compounds. Understanding the degradation pathways and factors influencing the stability of sulfonamide derivatives is crucial for assessing their environmental risk and designing more sustainable agrochemicals (Saha & Kulshrestha, 2002).

properties

IUPAC Name

N-[2-[[2-methyl-6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]-1-phenylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O2S/c1-14-22-17(12-18(23-14)24-11-10-19-15(24)2)20-8-9-21-27(25,26)13-16-6-4-3-5-7-16/h3-7,10-12,21H,8-9,13H2,1-2H3,(H,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCFANVDJAQNEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2C=CN=C2C)NCCNS(=O)(=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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